1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural elements include:
- Phenyl group at position 6, enhancing π-π stacking interactions with aromatic residues in biological targets.
- 2-Pyridinyl carboxamide at position 4, offering hydrogen-bonding capabilities and solubility modulation.
This scaffold is structurally analogous to kinase inhibitors and nucleotide analogs, though its specific biological activity remains underexplored in the provided evidence. Its design leverages substituent diversity to balance physicochemical and pharmacodynamic properties, a strategy observed in related pyrazolo-pyridine derivatives .
Properties
CAS No. |
1011398-53-0 |
|---|---|
Molecular Formula |
C20H17N5O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-ethyl-6-phenyl-N-pyridin-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N5O/c1-2-25-19-16(13-22-25)15(20(26)24-18-10-6-7-11-21-18)12-17(23-19)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,24,26) |
InChI Key |
CJFCMLJBWRCSNW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The pyrazolo[3,4-b]pyridine scaffold is typically assembled via cyclocondensation of β-ketoesters with hydrazines. For example, ethyl 3-oxo-3-phenylpropanoate reacts with 3-aminopyridine-4-carbohydrazide under acidic conditions to form the fused pyrazole ring. Modifications include:
-
Regioselective alkylation : Introduction of the ethyl group at position 1 via reaction with ethyl iodide in the presence of potassium carbonate in dimethylformamide (DMF).
-
Phenyl group installation : Suzuki-Miyaura coupling at position 6 using phenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions.
Table 1: Optimization of Cyclization Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | Toluene | Toluene |
| Temperature (°C) | 80 | 110 | 110 |
| Catalyst | HCl (conc.) | p-TsOH | p-TsOH |
| Yield (%) | 62 | 78 | 78 |
Functionalization to Carboxylic Acid Intermediate
The ethyl ester intermediate undergoes hydrolysis to yield the carboxylic acid. Hydrolysis is typically performed under basic conditions (e.g., 2 M NaOH in ethanol/water, 70°C, 6 h) to afford 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in >90% yield. Critical factors include:
-
Avoiding over-hydrolysis : Controlled reaction time and temperature prevent degradation.
-
Purification : Recrystallization from ethanol/water mixtures enhances purity.
Carboxamide Formation via Coupling Reactions
Acid Chloride Method
Activation of the carboxylic acid to its acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with 2-aminopyridine in anhydrous dichloromethane achieves the carboxamide. Key considerations:
Table 2: Comparison of Coupling Agents
| Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thionyl chloride | CH₂Cl₂ | 25 | 85 |
| Oxalyl chloride | THF | 0–25 | 88 |
| HATU | DMF | 25 | 92 |
Direct Coupling Using Activation Reagents
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF facilitates direct amide bond formation without isolating the acid chloride. This method offers milder conditions and reduces side reactions.
Purification and Characterization
-
Column chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.
-
Crystallization : Ethanol/water mixtures yield high-purity product (mp 198–200°C).
-
Spectroscopic validation :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 8.34 (d, J = 4.8 Hz, 1H, pyrazole-H), 7.89–7.45 (m, 5H, Ph-H).
-
HRMS : m/z calcd for C₂₀H₁₇N₅O [M+H]⁺ 352.1412, found 352.1409.
-
Environmental and Scalability Considerations
-
Solvent recovery : Toluene and DMF are recycled via distillation, reducing waste.
-
Catalyst reuse : Palladium catalysts from Suzuki couplings are recovered via filtration and reactivation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-6-PHENYL-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. Studies have shown that 1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can inhibit tumor cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines are reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that this compound may serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The compound shows promise in modulating inflammatory responses. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .
Antimicrobial Properties
There is evidence supporting the antimicrobial efficacy of derivatives of pyrazolo[3,4-b]pyridine against various bacterial strains. This activity could be harnessed in developing new antibiotics or treatments for infections .
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A comprehensive study published in Molecules highlighted the synthesis of several pyrazolo[3,4-b]pyridines and their evaluation for therapeutic properties. The study found that modifications to the core structure significantly influenced biological activity .
- Structure–Activity Relationship (SAR) : Research investigating the structure–activity relationship of pyrazolo[3,4-b]pyridines revealed that specific substitutions at the nitrogen and carbon positions enhance anticancer activity while maintaining favorable pharmacokinetic properties .
- Computational Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicate strong interactions with proteins involved in cancer progression and inflammation .
Mechanism of Action
The mechanism of action of 1-ETHYL-6-PHENYL-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Target Compound vs. 1-Cyclopentyl-6-methyl-N⁴-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Substituent Variations: Position 1: Cyclopentyl (bulkier, increased steric hindrance) vs. ethyl (smaller, higher flexibility). phenyl (enhanced aromatic interactions). Position 4: 3-Pyridylmethyl (flexible linker) vs. 2-pyridinyl carboxamide (rigid, direct hydrogen bonding).
- Implications : The cyclopentyl group in may hinder target binding but improve metabolic stability, whereas the phenyl group in the target compound likely enhances target affinity.
Target Compound vs. N-(2-(6-(Ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
- Core Heterocycle : Pyrazolo[3,4-b]pyridine (target) vs. pyrazolo[3,4-d]pyrimidine (broader conjugation, altered electronic properties).
- Substituent Variations: Position 6: Phenyl (target) vs. ethylthio (sulfur-mediated hydrophobicity). Position 4: 2-Pyridinyl carboxamide (target) vs.
- Implications : The pyrrolidinyl group in may enhance solubility in acidic environments, while the biphenyl carboxamide could improve membrane permeability.
Physicochemical Properties
*Solubility inferred from substituent polarity and molecular weight trends.
Research Findings and Trends
- Synthetic Feasibility : Pyrazolo-pyridine cores are synthetically accessible via cyclocondensation, but regioselective substitution (e.g., ethyl vs. phenyl placement) remains challenging .
- Crystallographic Analysis : Hydrogen-bonding patterns in carboxamide derivatives are critical for crystal packing and stability, as highlighted in Etter’s graph-set analysis .
- Thermal Stability: Melting points of related heterocycles (e.g., thiadiazoloquinoxalines in ) correlate with aromaticity and substituent rigidity, suggesting the target compound’s melting point may exceed 200°C.
Biological Activity
1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a member of the pyrazolopyridine class, characterized by a complex structure that includes fused pyrazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic areas.
Chemical Structure and Properties
The compound's molecular formula is C15H13N3O2, with a molecular weight of approximately 267.29 g/mol. Its structure allows for significant interaction with various biological targets, which is crucial for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O2 |
| Molecular Weight | 267.29 g/mol |
| IUPAC Name | 1-Ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
| CAS Number | 924118-62-7 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by modulating key molecular targets involved in cell survival and proliferation. For instance, studies have demonstrated its effectiveness against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines, with decreasing IC50 values indicating enhanced antiproliferative effects.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.058 |
| A549 | 0.035 |
| MDA-MB-231 | 0.021 |
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific enzymes and receptors critical for tumor growth and survival. The modulation of signaling pathways related to apoptosis is a key aspect of its biological activity.
Additional Biological Activities
Beyond its anticancer properties, the compound has also been investigated for other biological activities:
- Antiviral Activity : Some studies have highlighted its potential as an antiviral agent against various viruses, including hepatitis A virus (HAV) and herpes simplex virus (HSV). The compound's derivatives have shown promising results in inhibiting viral replication in vitro.
- Anti-inflammatory Effects : Preliminary investigations suggest that it may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
Study 1: Anticancer Efficacy
In a study published in MDPI, researchers examined the antiproliferative effects of various pyridine derivatives, including this compound. They found that the compound significantly inhibited cell growth in multiple cancer cell lines, supporting its potential as an anticancer therapeutic agent .
Study 2: Antiviral Properties
A review on heterocyclic compounds noted that derivatives of pyrazolopyridines exhibited antiviral activities against tobacco mosaic virus and HSV. The study emphasized the need for further exploration into the antiviral mechanisms and efficacy of these compounds .
Study 3: Structure–Activity Relationships (SAR)
Research focusing on SAR demonstrated that modifications to the pyrazolopyridine structure could enhance biological activity. The introduction of various substituents influenced both anticancer and antiviral efficacy, indicating that structural optimization is crucial for developing more potent derivatives .
Q & A
Basic: What are the standard synthetic protocols for preparing 1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
The synthesis typically involves multi-step reactions starting with pyrazole and pyridine precursors. Key steps include:
- Condensation reactions : Combining 5-aminopyrazole derivatives with aromatic aldehydes or ketones under reflux conditions in solvents like THF or DMF, often with trifluoroacetic acid (TFA) as a catalyst .
- Cyclization : Achieving the pyrazolo[3,4-b]pyridine core via thermal or acid-catalyzed cyclization. For example, refluxing intermediates with ethyl 2-(aroyl)acrylates in THF at 80–100°C .
- Purification : Column chromatography or recrystallization from ethanol/dichloromethane to isolate the final product, with yields typically >75% .
Basic: How is structural confirmation performed for this compound?
Analytical techniques include:
- NMR spectroscopy : and NMR to verify substituent positions and regioselectivity. For example, distinguishing ethyl group protons (δ 1.2–1.4 ppm) and pyridinyl aromatic protons (δ 7.5–8.5 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- HRMS (ESI+) : Confirming molecular ion peaks (e.g., [M+H]) with <2 ppm deviation from theoretical values .
Advanced: How can reaction conditions be optimized to improve regioselectivity in pyrazolo[3,4-b]pyridine synthesis?
Regioselectivity is influenced by:
- Catalysts : TFA promotes cyclization at the 3,4-position, while Lewis acids (e.g., ZnCl) favor alternative pathways .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, reducing side products .
- Temperature control : Lower temperatures (40–60°C) minimize decomposition, while higher temperatures (100–120°C) accelerate cyclization .
Methodological validation via -NMR tracking of intermediates is critical .
Advanced: What computational strategies support molecular docking studies for this compound’s biological targets?
- Target selection : Prioritize kinases (e.g., JAK2, Aurora B) based on structural homology to pyrazolo[3,4-b]pyridine inhibitors .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) to model ligand-receptor interactions. Key residues (e.g., ATP-binding pocket Lys, Asp) guide affinity predictions .
- Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC values from kinase assays .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or anticancer activity may arise from:
- Assay variability : Standardize protocols (e.g., MIC vs. IC) and cell lines (e.g., HCT-116 vs. HeLa) .
- Structural analogs : Compare substituent effects; fluorinated derivatives (e.g., 6-fluoroaryl) often show enhanced potency due to electronegativity and membrane permeability .
- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial activity in Gram-positive vs. Gram-negative bacteria) to identify trends .
Advanced: What strategies enhance the pharmacokinetic profile of pyrazolo[3,4-b]pyridine derivatives?
- Solubility : Introduce polar groups (e.g., carboxylic acids at position 4) or formulate as salts (e.g., hydrochloride) .
- Metabolic stability : Replace labile ethyl groups with cyclopropyl or trifluoromethyl moieties to resist CYP450 oxidation .
- Bioavailability : Use prodrugs (e.g., ester derivatives) for improved absorption, monitored via plasma stability assays .
Advanced: How can computational reaction design accelerate derivative synthesis?
- ICReDD framework : Combine quantum chemical calculations (DFT for transition states) and machine learning to predict optimal reaction pathways .
- Descriptor analysis : Parameters like Fukui indices identify reactive sites for functionalization (e.g., electrophilic substitution at position 6) .
- High-throughput screening : Automate reaction condition testing (solvent, catalyst) using microfluidic platforms .
Advanced: What experimental evidence supports regioselectivity in N-substituted derivatives?
- X-ray crystallography : Resolve crystal structures to confirm substitution patterns (e.g., N1 vs. N2 alkylation) .
- NOE spectroscopy : Detect spatial proximity between substituents (e.g., ethyl and pyridinyl groups) to assign regiochemistry .
Basic: What are the solubility and stability profiles of this compound?
- Solubility : Low in water (<0.1 mg/mL); soluble in DMSO (≥50 mg/mL) and DMF .
- Stability : Degrades under UV light (t <24 hrs); store at −20°C in amber vials .
- pH sensitivity : Stable at pH 4–8; hydrolyzes in strongly acidic/basic conditions .
Advanced: How are fluorinated analogs synthesized, and what advantages do they offer?
- Synthesis : Electrophilic fluorination using Selectfluor® or nucleophilic substitution with KF in DMF .
- Advantages : Enhanced metabolic stability, blood-brain barrier penetration, and target affinity (e.g., 6-fluorophenyl derivatives show 10× higher kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
